Product packaging for Zavegepant(Cat. No.:CAS No. 1337918-83-8)

Zavegepant

Cat. No.: B3321351
CAS No.: 1337918-83-8
M. Wt: 638.8 g/mol
InChI Key: JJVAPHYEOZSKJZ-JGCGQSQUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Zavegepant is a third-generation, small-molecule, and highly selective calcitonin gene-related peptide (CGRP) receptor antagonist provided for research applications . Its primary research value lies in the study of acute migraine pathophysiology and the CGRP signaling pathway, a key mediator in neurovascular and cortical spreading depression mechanisms associated with migraine attacks . This compound functions as a competitive CGRP receptor antagonist, potently inhibiting the binding of CGRP and thereby blocking CGRP-induced vasodilation and the transmission of pain in the trigeminal system . In clinical trials, a 10 mg intranasal dose demonstrated statistically significant superiority over placebo for pain freedom (24% vs. 15%) and freedom from the most bothersome symptom (40% vs. 31%) at 2 hours post-dose . The compound is characterized by its high aqueous solubility and rapid absorption, making it a valuable tool for studying non-oral drug delivery in neurological conditions . From a safety and pharmacokinetic research perspective, this compound is primarily metabolized by CYP3A4 and is a substrate of OATP1B3 and NTCP transporters . The most common adverse effects observed in clinical studies were dysgeusia (altered sense of taste), nasal discomfort, and nausea . Researchers can utilize this compound to further investigate the pharmacology of CGRP receptor antagonism and explore its potential applications in other areas of neurological science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H46N8O3 B3321351 Zavegepant CAS No. 1337918-83-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2R)-3-(7-methyl-1H-indazol-5-yl)-1-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]-1-oxopropan-2-yl]-4-(2-oxo-1H-quinolin-3-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H46N8O3/c1-24-19-25(20-28-23-37-40-33(24)28)21-32(35(46)43-17-15-42(16-18-43)29-9-11-41(2)12-10-29)39-36(47)44-13-7-26(8-14-44)30-22-27-5-3-4-6-31(27)38-34(30)45/h3-6,19-20,22-23,26,29,32H,7-18,21H2,1-2H3,(H,37,40)(H,38,45)(H,39,47)/t32-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJVAPHYEOZSKJZ-JGCGQSQUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1NN=C2)CC(C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1NN=C2)C[C@H](C(=O)N3CCN(CC3)C4CCN(CC4)C)NC(=O)N5CCC(CC5)C6=CC7=CC=CC=C7NC6=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H46N8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

638.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1337918-83-8
Record name Zavegepant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337918838
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Zavegepant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15688
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ZAVEGEPANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ODU3ZAZ94J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action and Molecular Interaction Studies of Zavegepant

Zavegepant's Antagonism at the CGRP Receptor

This compound functions as an antagonist at the CGRP receptor. The canonical CGRP receptor is a complex composed of the calcitonin receptor-like receptor (CLR), a receptor activity-modifying protein 1 (RAMP1), and the receptor component protein (RCP) nih.gov. This compound binds to this receptor complex to inhibit CGRP signaling drugbank.commedcentral.comdrugs.com.

Characterization of Competitive and Reversible Receptor Binding

Studies have characterized this compound as a competitive and reversible antagonist of the human CGRP receptor. It binds to the receptor with high affinity, effectively blocking the binding of endogenous CGRP drugs.comnih.govportico.org. In vitro studies using cell membranes expressing the human CGRP receptor have demonstrated a concentration-dependent inhibition of CGRP binding by this compound portico.org. The inhibitor constant (Ki) for this compound binding to the human CGRP receptor has been reported to be in the picomolar range, indicating high binding affinity nih.govportico.org.

Distinguishing Receptor-Specific Targeting from Ligand Interaction

This compound demonstrates high selectivity for the CGRP receptor. In vitro studies have shown that this compound has significantly greater selectivity for the CGRP receptor compared to other receptors in the calcitonin receptor family, such as adrenomedullin (B612762) receptors 1 and 2, calcitonin, and amylin receptors 1 and 3 nih.govportico.orgmigrainedisorders.org. This high selectivity suggests that this compound primarily targets the CGRP receptor complex (CLR:RAMP1) rather than interacting broadly with other related receptors or directly with the CGRP ligand itself, which is the mechanism of action for CGRP monoclonal antibodies nih.goveveryone.org.

Here is a table summarizing the selectivity data:

Receptor TypeSelectivity (fold)
Adrenomedullin Receptor 1>10,000
Adrenomedullin Receptor 2>10,000
Calcitonin Receptor>10,000
Amylin Receptor 1>10,000
Amylin Receptor 3>10,000
CGRP Receptor1

Molecular Level Inhibition of Downstream Signaling Pathways, such as Cyclic AMP (cAMP) Formation

Binding of CGRP to its receptor typically activates adenylate cyclase, leading to the formation of cyclic AMP (cAMP) as a downstream signaling molecule drugbank.comnih.gov. This compound, as a CGRP receptor antagonist, inhibits this process. By blocking CGRP binding to the receptor, this compound prevents the activation of the cAMP-dependent signaling pathway nih.govresearchgate.net. Studies measuring functional receptor antagonism have assessed this compound's ability to inhibit CGRP-stimulated cAMP formation in cells expressing the CGRP receptor portico.org. These studies have shown that this compound potently inhibits cAMP formation induced by CGRP, consistent with its role as a competitive antagonist portico.orgnih.gov.

Topographical Considerations of this compound's Pharmacological Action

The distribution and access of this compound to different parts of the nervous system are important for understanding its pharmacological action.

Investigation of Peripheral Nervous System Engagement

CGRP receptors are expressed throughout the peripheral and central nervous systems, as well as in non-neuronal tissues drugbank.commedcentral.comdrugs.com. The trigeminal ganglia, which are part of the peripheral nervous system, are central to migraine pathophysiology and express CGRP and CGRP receptors medcentral.comdrugs.comnih.gov. This compound's action on peripherally located CGRP receptors, particularly those in the trigeminovascular system, is considered a key mechanism for its effect in migraine treatment drugbank.commedcentral.comijpsjournal.comnih.gov. Studies indicate that CGRP is released from trigeminal nerve stimulation and acts on pain-producing meningeal blood vessels drugbank.comijpsjournal.comnih.gov. By blocking CGRP receptors in these peripheral areas, this compound can inhibit neurogenic inflammation and vasodilation associated with migraine ijpsjournal.comjmcp.org.

Analysis of Blood-Brain Barrier Permeability and Implications for Central versus Peripheral Activity

The blood-brain barrier (BBB) is a significant obstacle for many drugs targeting the central nervous system (CNS) mdpi.commdpi.comdrugdeliveryleader.com. While CGRP receptors are present centrally, CGRP itself is a peptide that does not readily cross the BBB, suggesting that some of its effects, particularly in migraine, may be mediated peripherally drugbank.comnih.govdrugbank.com.

Research indicates that this compound has limited penetration across the blood-brain barrier nih.gov. This limited BBB permeability suggests that this compound's primary site of action is likely on peripheral CGRP receptors drugbank.comnih.govdrugbank.comnih.gov. Although the debate on the precise central versus peripheral sites of migraine pathogenesis continues, the efficacy of CGRP-targeting therapeutics with limited BBB penetration, including gepants, supports the significance of peripheral CGRP receptor blockade in relieving both headache and associated central symptoms like photophobia and phonophobia nih.gov. The intranasal route of administration for this compound may facilitate delivery to the trigeminal system, potentially enhancing its peripheral effects mdpi.comresearchgate.net.

Here is a summary of this compound's BBB permeability:

PropertyFindingImplication
Blood-Brain Barrier PermeabilityLimited penetration nih.govPrimarily peripheral site of action suggested drugbank.comnih.govdrugbank.comnih.gov
Site of ActionLikely peripheral CGRP receptors drugbank.comnih.govdrugbank.comnih.govRelevant for action in the trigeminovascular system medcentral.comijpsjournal.comnih.gov

Elucidation of Interactions with Specific Receptor-Expressing Cell Types

CGRP receptors are found on various cell types within the nervous, cardiovascular, and immune systems, all of which are thought to contribute to migraine pathology delveinsight.com. This compound's beneficial effects in acute migraine treatment likely involve inhibiting the function of these cells in both peripheral tissues and the central nervous system delveinsight.com.

Trigeminal Ganglion Neurons and Satellite Glial Cells

CGRP is expressed in the trigeminovascular system, including in trigeminal ganglion neurons researchgate.net. These neurons innervate cranial meninges and their associated vasculature researchgate.net. CGRP released from trigeminal nerve endings upon activation of the trigeminovascular system is a potent vasodilator pfizerpro.com. CGRP receptors are localized on neurons and glial cells within the trigeminal system nih.gov. Specifically, satellite glial cells (SGCs) in the trigeminal ganglion express RAMP1 and CLR, components of the CGRP receptor mdpi.com.

The interaction between neurons and glial cells in the trigeminal ganglion is considered important in migraine and peripheral sensitization, partly mediated by CGRP mdpi.com. CGRP release can activate SGCs, leading to the further release of pro-inflammatory cytokines, which can augment the neuronal response mdpi.com. Activation of CGRP receptors on SGCs results in the release of nitric oxide, potentially enhancing the activity of nearby Aδ- and C-fibers pfizerpro.com. Inflammatory cytokines and nitric oxide can, in turn, enhance CGRP release, creating a positive feedback loop in the trigeminal ganglion pfizerpro.com. This compound, by blocking CGRP receptors, is expected to affect the function of trigeminal ganglion neurons and satellite glial cells delveinsight.com. Studies suggest that cerebrospinal fluid (CSF) can flow into the trigeminal ganglion, facilitating non-synaptic communication between the brain and trigeminal cells, and that CGRP levels in CSF can be altered after cortical spreading depression (CSD), potentially activating trigeminal ganglion neurons researchgate.net.

Meningeal Smooth Muscle Cells and Cerebral Vasculature

CGRP is released from trigeminal nerve fibers and acts on pain-producing meningeal blood vessels researchgate.net. CGRP acts as a vasodilator at the level of vascular smooth muscle cells of intracranial arteries nih.gov. CGRP receptors are found to be localized at vascular smooth muscle cells of the dura meninges as well as on the larger cerebral blood vessels nih.govdelveinsight.com. The release of CGRP acting on smooth muscle cell receptors and neurovascular structures results in vasodilation nih.gov. This vasodilation of cranial vessels is stimulated once the trigeminal system is activated medscape.com. This compound, as a CGRP receptor antagonist, is expected to inhibit these vasodilation mechanisms drugbank.com. Preclinical data suggest that blocking CGRP receptor activation would affect the function of vascular smooth muscle cells delveinsight.com.

Mast Cells and Second-Order Neurons in the Central Nervous System

CGRP receptors are also present on mast cells found within the dura mater delveinsight.com. CGRP can induce degranulation of meningeal mast cells and the release of pro-inflammatory mediators such as histamine (B1213489) and cytokines pfizerpro.com. Mast cells are known to regulate inflammation-associated pain and are in close proximity to peripheral nerve terminals frontiersin.org. Histamine released from mast cells can further activate C-fibers and Aδ-fibers, contributing to migraine pain pfizerpro.com. This indicates a bidirectional relationship between trigeminal nerve nociceptors and mast cells pfizerpro.com.

Preclinical Pharmacological Characterization of Zavegepant

In Vitro Pharmacological Investigations

In vitro studies provide insights into the direct interactions of zavegepant with its target receptor and its selectivity profile.

Radioligand Binding Assays and Determination of Binding Affinity (Ki)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. Studies utilizing SK-N-MC cell membranes, which naturally express the human CGRP receptor, have investigated the binding of this compound. portico.orgoup.com this compound demonstrated concentration-dependent inhibition of [125I]CGRP binding to the human CGRP receptor. nih.govportico.org The mean inhibition constant (Ki) for this compound binding to the human CGRP receptor was reported as 23 ± 2 pM nih.govportico.org and 0.023 nM. clinicaltrials.govtandfonline.comsci-hub.se A lower Ki value indicates higher binding affinity.

Here is a table summarizing the binding affinity data:

ReceptorLigandAssay TypeKi (pM)Citation
Human CGRP Receptor[125I]CGRPRadioligand Binding23 ± 2 nih.govportico.org
Human CGRP ReceptorNot specifiedNot specified23 nih.gov
Human CGRP ReceptorhCGRPNot specified23 clinicaltrials.gov
Human CGRP ReceptorNot specifiedNot specified23 tandfonline.com
Human CGRP ReceptorhCGRPBinding assay23 sci-hub.se
Human CGRP ReceptorhCGRPBinding assay23 probechem.com

Cell-Based Functional Antagonism Assays (e.g., CGRP-stimulated cAMP formation inhibition)

Functional assays are employed to assess the ability of this compound to antagonize CGRP receptor activity. The CGRP receptor is a G protein-coupled receptor that, upon activation by CGRP, leads to the stimulation of adenylyl cyclase and increased intracellular cyclic AMP (cAMP) levels. nih.govoup.comgoogle.com

Cell-based functional antagonism assays, such as the inhibition of CGRP-stimulated cAMP formation in SK-N-MC cells, have been used to measure this compound's functional potency. portico.orggoogle.com this compound was found to be a full competitive antagonist of the human CGRP receptor in these assays. portico.org The functional receptor antagonism, measured by its ability to inhibit CGRP-stimulated cAMP formation in SK-N-MC cells, yielded a Kb value of 22 pM. portico.org Another study reported an IC50 of 0.27 ± 0.15 nM in SK-N-MC cells. sci-hub.se The maximal inhibition observed was approximately 100%, indicating full antagonism at the CGRP receptor. google.com

Here is a table summarizing the functional antagonism data:

Cell LineStimulusMeasured ResponseAntagonist TypeKb (pM)IC50 (nM)Citation
SK-N-MCCGRP-stimulatedcAMP formation inhibitionFull Competitive22- portico.org
SK-N-MCCGRP-stimulatedcAMP productionFull Antagonist-0.27 ± 0.15 sci-hub.se
SK-N-MC0.3 nM CGRPcAMP productionFull Antagonist-0.0386 ± 0.0042 google.com

Comprehensive Selectivity Profiling Against Calcitonin Receptor Family Members and Other Pharmacological Targets

Selectivity profiling is crucial to understand a compound's specificity for its intended target compared to related receptors and other proteins. This compound's selectivity has been assessed against members of the calcitonin receptor family and a broad panel of other pharmacological targets.

Radioligand binding tests demonstrated that this compound exhibits a high degree of selectivity for the CGRP receptor. nih.govportico.org this compound showed selectivity for the CGRP receptor that was reported as being 10,000-fold greater than its affinity for adrenomedullin (B612762) receptors 1 and 2, calcitonin receptors, or amylin receptors 1 and 3 within the calcitonin receptor family. nih.govportico.org

Here is a table illustrating the selectivity against calcitonin receptor family members:

Receptor Family MemberSelectivity Ratio (vs. CGRP receptor)Citation
Adrenomedullin Receptor 1>10,000-fold nih.govportico.org
Adrenomedullin Receptor 2>10,000-fold nih.govportico.org
Calcitonin Receptor>10,000-fold nih.govportico.org
Amylin Receptor 1>10,000-fold nih.govportico.org
Amylin Receptor 3>10,000-fold nih.govportico.org

Assessment of Potential Off-Target Interactions with a Broad Panel of Receptors, Ion Channels, and Enzymes

Assessment of off-target interactions is important to identify potential liabilities and predict possible side effects. This compound has been evaluated for its potential interactions with a wide range of pharmacological targets beyond the CGRP receptor.

At a concentration of 10 µM, this compound showed no significant potential for off-target liabilities in a large group of receptor and ion channel binding and enzyme activity assays. portico.org This suggests a low likelihood of interactions with a broad panel of other receptors, ion channels, and enzymes at concentrations significantly higher than its affinity for the CGRP receptor. portico.org

Ex Vivo Tissue Studies

Ex vivo studies using isolated human tissues provide valuable information on the functional effects of this compound in a more physiologically relevant setting.

Modulation of CGRP-Induced Vasodilation in Isolated Human Arteries (e.g., middle meningeal arteries, coronary arteries)

CGRP is a potent vasodilator, and its role in migraine pathophysiology is linked to vasodilation, particularly in cranial blood vessels like the middle meningeal arteries. nih.govd-nb.info Studies have investigated the effect of this compound on CGRP-induced vasodilation in isolated human arteries.

This compound has been shown to potently and fully reverse CGRP-induced dilation in isolated human intracranial arteries. nih.govnih.govportico.org The half maximal effective concentration (EC50) for this effect was reported as 880 ± 50 pM. nih.govportico.org this compound simultaneously shifted the CGRP concentration-response curve to the right, with a Kb of 91 pM. portico.org

Studies in isolated human coronary arteries have also been conducted. nih.govmdpi.comnih.govresearchgate.netresearchgate.net this compound inhibited the concentration-response curve to CGRP in human coronary arteries in a concentration-dependent manner. nih.govmdpi.comresearchgate.net The corresponding Schild plot slope was not different from unity, and the pA2 value was calculated to be 9.92 ± 0.24. nih.govmdpi.comnih.govresearchgate.net Importantly, in contrast to sumatriptan, this compound did not show active constriction of ex vivo human coronary arteries at concentrations up to 10 µM, suggesting a potentially favorable cardiovascular profile compared to triptans. nih.govportico.org No significant potency difference was observed between human coronary arteries and human middle meningeal arteries for this compound. nih.govmdpi.comnih.gov

Here is a table summarizing the ex vivo vascular study data:

Artery TypeStimulusMeasured ResponseEC50 (pM)Kb (pM)pA2Active Constriction (at 10 µM)Citation
Isolated Human IntracranialCGRP-inducedVasodilation reversal880 ± 5091-No nih.govportico.org
Isolated Human CoronaryCGRP-inducedRelaxation inhibition--9.92 ± 0.24No nih.govportico.orgnih.govmdpi.comnih.govresearchgate.netresearchgate.net
Isolated Human Middle MeningealCGRP-inducedRelaxation antagonism--Not different from unity (Schild slope)No mdpi.comresearchgate.netnih.govresearchgate.net

Construction and Analysis of Concentration-Response Curves and Schild Plots for Antagonist Potency

The antagonist potency of this compound at the CGRP receptor has been evaluated through the construction and analysis of concentration-response curves and Schild plots in isolated tissue preparations. Studies investigating the effect of this compound on CGRP-induced relaxation in isolated human coronary arteries (HCAs) have been conducted. This compound demonstrated a concentration-dependent inhibition of the CGRP-induced relaxation in HCAs. wikipedia.orgnih.gov

A Schild plot was constructed using the data from these concentration-response curves to determine the potency of this compound as a competitive antagonist. wikipedia.orgwikidata.org The analysis of the Schild plot for this compound in human coronary arteries revealed a slope that was not statistically different from unity (0.93 ± 0.26). wikipedia.org A Schild plot slope not significantly different from unity is consistent with simple competitive antagonism, suggesting that this compound binds to the CGRP receptor in a reversible manner and that increasing concentrations of the antagonist require proportionally increased concentrations of the agonist (CGRP) to achieve the same response. nih.govwikidata.org

Based on the Schild plot analysis, a pA₂ value of 9.92 ± 0.24 was calculated for this compound in human coronary arteries. wikipedia.orgnih.govscribd.com The pA₂ value is a measure of the antagonist's potency, representing the negative logarithm of the molar concentration of the antagonist that requires a two-fold increase in the agonist concentration to restore the original response. wikidata.org Comparisons of this compound's potency and Schild plot slopes in HCAs and human middle meningeal arteries (HMMAs) have shown similar potency across both tissues for this compound, unlike some other gepants which showed potency differences between these tissues. wikipedia.orgscribd.com

In Vivo Preclinical Models of Nociception and Neurogenic Inflammation

In vivo preclinical models are crucial for investigating the effects of potential migraine therapies on the complex physiological processes involved in headache and neurogenic inflammation. These models aim to simulate aspects of migraine pathophysiology in animals, allowing for the evaluation of drug candidates like this compound. nih.govcenmed.commims.com

Utilization of Established Animal Models for Headache Research (e.g., inflammatory soup induction model, nitric oxide donor induction model)

Established animal models are widely utilized in headache research to study disease mechanisms and identify drug targets. nih.govcenmed.comthegoodscentscompany.com Two commonly used models include the inflammatory soup induction model and the nitric oxide donor induction model. mims.comidrblab.net

The inflammatory soup model typically involves the application of a mixture of inflammatory mediators, such as prostaglandin (B15479496) E₂, serotonin, histamine (B1213489), and bradykinin, to the dura mater. idrblab.net This application can induce activation and sensitization of trigeminovascular nociceptive afferents, leading to nociceptive behaviors and neurochemical changes in the trigeminal system. cenmed.comidrblab.net Studies using this model in mice have shown that dural application of inflammatory soup can simulate the induction of a headache episode, eliciting behaviors such as head-directed wiping and scratching, and causing phosphorylation of c-Jun N-terminal kinase in trigeminal ganglion neurons. fishersci.canih.gov

The nitric oxide donor induction model often utilizes nitroglycerin (NTG) administration, which is known to trigger migraine-like symptoms in humans and activate the trigeminal system in animals. cenmed.comthegoodscentscompany.comnih.gov Systemic administration of NTG in rodents can lead to neuronal activation in brain regions implicated in migraine, such as the periaqueductal gray and trigeminal nucleus caudalis, and can sensitize central and peripheral trigeminal neurons. cenmed.comnih.gov Chronic administration of NTG in animal models can also induce phenomena correlated with migraine, including mechanical hyperalgesia and increased plasma levels of CGRP and PACAP. cenmed.com These models provide valuable systems for evaluating the potential of compounds like this compound to counteract the effects of migraine triggers.

Studies on this compound's Modulation of Trigeminal System Activity in Animal Models

The trigeminal system plays a central role in migraine pathophysiology, with trigeminal afferents innervating cranial tissues and releasing neuropeptides like CGRP. fishersci.cawikidata.org this compound, as a CGRP receptor antagonist, is understood to exert its effects by modulating the activity of this system. wikipedia.orgguidetopharmacology.orgnih.gov Preclinical studies in animal models have investigated the involvement of the trigeminal system in migraine and the potential for CGRP antagonism to modulate its activity. wikipedia.orgguidetopharmacology.orgfishersci.cacenmed.comthegoodscentscompany.comwikidata.orgciteab.comaaushi.infowikipedia.org

Research has shown that stimulation of the trigeminal ganglion can lead to the release of powerful neuropeptide vasodilator substances. citeab.com CGRP and its receptors are found in key areas of the trigeminal system, including the trigeminal ganglion and trigeminal nuclear complex. wikipedia.orgfishersci.ca Studies using animal models, such as those involving dural application of inflammatory mediators or NTG administration, have demonstrated the activation of trigeminal nociceptive pathways and associated neurogenic inflammation. cenmed.comidrblab.netaaushi.infowikipedia.org While specific detailed data on this compound's direct modulation of trigeminal system electrical activity or neuropeptide release in these models is not extensively provided in the available snippets, its classification and preclinical investigation as a CGRP receptor antagonist strongly imply its action within this system to counteract the effects of elevated CGRP levels observed during migraine-like states in these models. wikipedia.orgguidetopharmacology.orgfishersci.ca Studies with other CGRP receptor antagonists or anti-CGRP antibodies in animal models have shown effects on trigeminal activation and associated behaviors, supporting the relevance of targeting this pathway. fishersci.cathermofisher.in

Evaluation of this compound's Effects on Facial Blood Flow and Nociceptive Responses in Anesthetized Animal Models

Evaluation of drug effects on physiological parameters like facial blood flow and nociceptive responses in anesthetized animal models provides insights into their potential vascular and pain-modulating effects. The trigeminal system's activation is linked to changes in cranial blood flow and the transmission of pain signals. wikidata.orgciteab.com CGRP is a potent vasodilator released from trigeminal nerve fibers, acting on meningeal blood vessels. fishersci.cawikidata.org

Preclinical studies in anesthetized animals have been used to investigate the effects of trigeminal ganglion stimulation on cerebral blood flow and peptide levels. citeab.com While direct data specifically detailing this compound's effects on facial blood flow in anesthetized animal models is not prominently featured in the provided search results, the known vasodilatory role of CGRP and this compound's action as a CGRP receptor antagonist suggest that such studies would be relevant in its preclinical characterization. wikipedia.orgfishersci.cawikidata.org Studies with other CGRP-targeting agents have explored effects on facial sensitivity and nociceptive responses in animal models, indicating the applicability of these evaluations. thermofisher.in Nociceptive responses in animal models, such as those induced by inflammatory soup or NTG, are assessed through behavioral readouts, providing measures of pain sensitivity that can be modulated by effective therapies. cenmed.comidrblab.net

Medicinal Chemistry and Structure Activity Relationship Sar of Zavegepant

Discovery and Optimization Methodologies

The journey to discovering and optimizing zavegepant involved several key stages, starting with the identification of initial lead compounds and progressing through iterative refinement cycles.

Initial Identification through High-Throughput Screening Campaigns

The initial identification of hit compounds that led to this compound originated from high-throughput screening (HTS) campaigns. ijprajournal.comwjpps.com This process involved screening large libraries of diverse chemical compounds to identify those exhibiting activity against the CGRP receptor. The goal of these early screens was to find molecules that could bind to and antagonize the CGRP receptor, which is implicated in the pathophysiology of migraine. ijprajournal.comwjpps.comdrugbank.comnih.govijpsjournal.com

Iterative Design, Synthesis, and Evaluation Cycles for Compound Optimization

Following the identification of initial hits from HTS, an iterative process of design, synthesis, and evaluation was undertaken to optimize the lead compounds. ijprajournal.comwjpps.com This involved making structural modifications to the identified hits and then synthesizing these new analogs. The synthesized compounds were subsequently evaluated for their potency, selectivity, and other pharmacological properties, such as solubility, permeability, and metabolic stability. ijprajournal.comwjpps.com This cyclical process allowed researchers to systematically explore the structure-activity relationship and improve the drug-like properties of the molecules. ijprajournal.comwjpps.com Efforts were made to improve poor solubility, permeability, and metabolic stability observed in initial hit compounds through strategies like incorporating polar groups and reducing lipophilicity. ijprajournal.com Metabolic stability was also enhanced by introducing metabolically stable groups. ijprajournal.com

Impact of Chemical Modifications on Receptor Binding Potency and Selectivity

Chemical modifications made during the optimization process had a significant impact on the receptor binding potency and selectivity of the compounds. ijprajournal.com Structure-activity relationship studies were crucial in guiding these modifications. ijprajournal.comwjpps.com By altering specific parts of the molecule, researchers could influence how strongly and specifically the compound bound to the CGRP receptor compared to other related receptors, such as adrenomedullin (B612762) receptors or calcitonin receptors. portico.orgnih.govresearchgate.net this compound has demonstrated high selectivity for the CGRP receptor, showing over 10,000-fold greater selectivity compared to adrenomedullin receptors 1 and 2, calcitonin, or amylin receptors 1 and 3 in in vitro studies. portico.orgnih.govresearchgate.net This high selectivity is a key characteristic of this compound. nih.gov

Identification of Key Structural Determinants for CGRP Receptor Antagonism

Structure-activity relationship studies were instrumental in identifying the key structural features of this compound that are essential for its activity as a CGRP receptor antagonist. ijprajournal.comwjpps.com

Influence of Substituents and Linkers on Physicochemical Properties and Receptor Affinity

SAR studies have been instrumental in understanding how modifications to the this compound structure, including the introduction of different substituents and linkers, impact its physicochemical properties and affinity for the CGRP receptor. The initial compound identified through high-throughput screening had limitations in terms of solubility, permeability, and metabolic stability. ijprajournal.com Medicinal chemistry efforts focused on addressing these issues through multiple rounds of optimization. ijprajournal.comwjpps.com

Key strategies employed to improve physicochemical properties included the incorporation of polar groups and a reduction in lipophilicity to enhance solubility and permeability. ijprajournal.com Metabolic stability was improved by introducing metabolically stable groups into the structure. ijprajournal.com These systematic modifications based on SAR insights were vital for enhancing the drug-like properties of this compound while maintaining or improving its potency and selectivity for the CGRP receptor. ijprajournal.comwjpps.com

Application of Computational Chemistry Approaches in this compound Research

Computational chemistry has played a significant role in the research and development of this compound, providing valuable insights into its interactions with the CGRP receptor and guiding the optimization process. openaccessjournals.comschrodinger.comscispace.com Computational methods are widely used in drug discovery to understand molecular structures, dynamics, and properties, complementing experimental techniques. openaccessjournals.comscispace.com

Molecular Modeling and Docking Simulations for Ligand-Receptor Interactions

Molecular modeling and docking simulations are fundamental computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its receptor, the CGRP receptor. nih.govsciopen.commdpi.com These methods aim to determine the preferred orientation and binding energy of the ligand within the receptor's binding site, forming a stable complex. mdpi.comchemrevlett.com

Molecular docking utilizes scoring functions to estimate the binding energetics of the predicted ligand-receptor complexes by evaluating physical-chemical phenomena involved in binding, including intermolecular interactions, desolvation, and entropic effects. mdpi.com The accuracy of these simulations depends on the number of physical-chemical parameters evaluated. mdpi.com Molecular modeling studies provide structural descriptions of ligand-receptor complexes, which are useful for investigating binding conformations, characterizing key intermolecular interactions, and understanding ligand-induced conformational changes. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational approach that develops mathematical models to predict the biological activity or physicochemical properties of molecules based on their structural characteristics. nih.govdromicslabs.comijaar.org QSAR models establish a quantitative relationship between chemical structure and activity, which can be used to predict the activity of novel molecules before their synthesis. ijaar.org

While traditionally used for retrospective analysis, modern QSAR methodologies can afford robust and validated models capable of accurately predicting compound properties for molecules not included in the training sets. nih.gov This predictive capability is valuable in drug discovery for screening promising compounds and guiding rational drug design. ijaar.org

Virtual Screening Techniques for Identification of Novel Analogues

Virtual screening techniques, often integrated with molecular docking and QSAR, are employed to search large chemical databases computationally to identify potential drug candidates or novel analogues with desired properties. mdpi.combiorxiv.orgnih.govfrontiersin.org Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to guide the search for ligands that are predicted to bind with high affinity. mdpi.com

These techniques enable the rapid assessment of numerous compounds, facilitating the identification of potential analogues or related compounds and assisting in the repurposing of known drugs or the suggestion of novel molecules with similar pharmacological profiles. biorxiv.orgfrontiersin.org

X-ray Crystallography and Mutagenesis Studies for Elucidating Binding Mode

X-ray crystallography is a powerful experimental technique used to determine the three-dimensional structure of proteins and protein-ligand complexes at an atomic level of detail. mdpi.comnih.gov By obtaining the crystal structure of the CGRP receptor in complex with this compound, researchers can gain precise information about the binding mode, including the specific amino acid residues involved in interactions and the nature of these interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com

Pharmacokinetics and Metabolism in Preclinical Research Contexts

Comparative Analysis of Absorption Characteristics Across Animal Models

Preclinical studies have investigated the absorption of zavegepant across different animal species and routes of administration. This compound showed low oral bioavailability in monkey (0.3%), mouse (1.4%), and rat (1.7%) models. nih.govportico.org However, rapid intranasal absorption was observed in a rabbit model, with peak plasma concentration (Tmax) occurring within 15-20 minutes across all tested doses. nih.govportico.orgfda.gov The absolute intranasal bioavailability in rabbits was found to be dose-dependent, measured at 13% for a 10 mg/mL solution and 30% for a 100 mg/mL solution. portico.orgfda.gov Subcutaneous administration resulted in high bioavailability in rats (87%), monkeys (85%), dogs (117%), and marmosets (115%), indicating efficient systemic uptake via this route. fda.gov

Distribution Profile Analysis, Including Assessment of Tissue Distribution and Blood-Brain Barrier Permeation

Preclinical studies indicate that this compound exhibits low permeability and moderate protein binding in plasma. nih.govresearchgate.net It did not show preferential distribution into red blood cells. nih.govresearchgate.net this compound demonstrated negligible distribution to the brain in preclinical studies. nih.govresearchgate.net In vitro protein binding studies showed a relatively high free fraction (26% to 51%) across human, rat, dog, monkey, and marmoset plasma. fda.gov Following intravenous administration in rats, this compound was widely and well distributed, declining quickly from systemic circulation. fda.gov This suggests good distribution with a high free fraction. fda.gov

Elucidation of Primary Metabolic Pathways and Involved Cytochrome P450 Enzyme Systems (e.g., CYP3A4, CYP2D6)

In vitro studies consistently show that this compound is primarily metabolized by cytochrome P450 (CYP) 3A4, and to a lesser extent by CYP2D6. nih.govresearchgate.netpfizerpro.comnih.govpfizermedicalinformation.comijpsjournal.comfda.govdrugbank.comnih.govmedcentral.com Preclinical studies in rats and monkeys indicated that this compound circulated mainly as the unchanged parent drug and had a very low rate of hepatic metabolism across all species studied. fda.gov Only three metabolites were identified across these species, and in vitro studies suggested that the test article is metabolized via oxidative pathways. fda.gov In humans, after a single intravenous dose of radiolabelled this compound, unchanged this compound was the most prevalent circulating component in plasma (approximately 90%), and no major metabolites (greater than 10%) were detected. researchgate.netnih.govijpsjournal.comfda.govdrugbank.commedcentral.com

Determination of Excretion Routes (e.g., biliary/fecal, renal) and Clearance Mechanisms in Preclinical Species

Across animal species, the total plasma clearance of this compound was found to be low. nih.govresearchgate.net The major route of elimination in preclinical species was via the feces, accounting for approximately 63% of the dose, while renal elimination accounted for approximately 25% of the dose. nih.govresearchgate.net In healthy male human subjects given a single intravenous dose of radiolabelled this compound, approximately 80% of the dose was recovered unchanged in the feces and approximately 11% in the urine, indicating that biliary/fecal excretion is the primary route and renal excretion is a minor route. nih.govijpsjournal.comdrugbank.commedcentral.com

In Vitro and In Vivo Assessment of Drug-Drug Interaction Potential with Transporter Systems (e.g., OATP1B3, NTCP, P-gp, MATE1, MATE2-K) and Enzyme Modulators

In vitro studies have identified this compound as a substrate for several transporter systems, including OATP1B3, NTCP, P-gp, MATE1, and MATE2-K. nih.govresearchgate.netpfizerpro.comnih.govpfizermedicalinformation.comfda.govnih.govmedcentral.comijpsjournal.com this compound is not a substrate for BCRP, OATP1B1, OAT1, OAT3, OCT2, BSEP, MRP2, MRP3, and MRP4 in in vitro studies. nih.govpfizermedicalinformation.comfda.gov While this compound is an inhibitor of OCT2, MATE1, and MATE2-K in vitro, drug interactions are not expected at clinically relevant concentrations. nih.govpfizermedicalinformation.comfda.govmedcentral.com this compound is not an inhibitor of P-gp, BCRP, OAT1, OAT3, OATP1B1, and OATP1B3. nih.govpfizermedicalinformation.comfda.gov

Coadministration with inhibitors of OATP1B3 or NTCP transporters may significantly increase this compound exposure. pfizerpro.comnih.govpfizermedicalinformation.commedcentral.comijpsjournal.com For instance, coadministration of a single oral dose of this compound with rifampin (an OATP1B3 and NTCP inhibitor and a strong CYP3A inducer) resulted in increased this compound exposure (AUC by 2.3-fold and Cmax by 2.2-fold). pfizermedicalinformation.commedcentral.com This effect is considered a composite of transporter inhibition and enzyme induction. pfizermedicalinformation.commedcentral.com Concomitant use of this compound with inhibitors or inducers of OATP1B3 and NTCP transporters should be avoided. pfizerpro.comnih.govmedcentral.com

Although this compound is a substrate of P-gp, MATE1, and MATE2-K in vitro, the minor contribution of renal excretion to its clearance suggests that coadministration with inhibitors of these transporters is not expected to have a clinically significant effect on this compound pharmacokinetics. nih.govpfizermedicalinformation.comfda.govmedcentral.com

Coadministration of a single dose of this compound with itraconazole, a strong CYP3A4 and P-gp inhibitor, did not affect the pharmacokinetics of this compound to a clinically significant extent. nih.govpfizermedicalinformation.comfda.govmedcentral.com The effect of concomitant intranasal decongestants on the pharmacokinetics of this compound nasal spray has not been evaluated, but concomitant use may decrease systemic exposure and potentially reduce efficacy. pfizerpro.comnih.govpfizermedicalinformation.com

Transporter SystemThis compound Interaction (In Vitro)Expected Clinical Relevance with Inhibitors
OATP1B3SubstrateSignificant increase in exposure expected. pfizerpro.comnih.govpfizermedicalinformation.commedcentral.comijpsjournal.com
NTCPSubstrateSignificant increase in exposure expected. pfizerpro.comnih.govpfizermedicalinformation.commedcentral.comijpsjournal.com
P-gpSubstrateNot expected to be clinically significant due to minor renal excretion. nih.govpfizermedicalinformation.comfda.govmedcentral.com
MATE1Substrate, InhibitorNot expected to be clinically significant due to minor renal excretion and inhibition potential. nih.govpfizermedicalinformation.comfda.govmedcentral.com
MATE2-KSubstrate, InhibitorNot expected to be clinically significant due to minor renal excretion and inhibition potential. nih.govpfizermedicalinformation.comfda.govmedcentral.com
BCRPNot a substrateNot applicable
OATP1B1Not a substrate, Not an inhibitorNot applicable
OAT1Not a substrate, Not an inhibitorNot applicable
OAT3Not a substrate, Not an inhibitorNot applicable
OCT2Not a substrate, InhibitorNot expected to be clinically important. nih.govpfizermedicalinformation.comfda.govmedcentral.com
BSEPNot a substrateNot applicable
MRP2Not a substrateNot applicable
MRP3Not a substrateNot applicable
MRP4Not a substrateNot applicable
Cytochrome P450 EnzymeThis compound Interaction (In Vitro)Expected Clinical Relevance with Modulators
CYP3A4Primarily metabolized byInteractions expected with strong inhibitors/inducers. nih.govresearchgate.netpfizerpro.comnih.govpfizermedicalinformation.comijpsjournal.comfda.govdrugbank.comnih.govmedcentral.com
CYP2D6Metabolized to a lesser extent byMinor contribution to metabolism. nih.govresearchgate.netpfizerpro.comnih.govpfizermedicalinformation.comijpsjournal.comfda.govdrugbank.comnih.govmedcentral.com
CYP1A2Not an inducer, Not an inhibitorNot applicable
CYP2B6Not an inducer, Not an inhibitorNot applicable
CYP2C8Not an inhibitorNot applicable
CYP2C9Not an inhibitorNot applicable
CYP2C19Not an inhibitorNot applicable

Theoretical and Mechanistic Insights into Broader Cgrp Pathway Modulation by Zavegepant

Role of Zavegepant in Modulating Neurogenic Inflammation Processes

Neurogenic inflammation, characterized by the release of vasoactive neuropeptides from sensory nerve fibers, is implicated in various physiological and pathological processes. CGRP, released from trigeminal nerve endings, is a key mediator in neurogenic inflammation, particularly in the context of migraine. nih.govdrugtopics.compfizerpro.comfrontiersin.org It contributes to vasodilation and the extravasation of plasma proteins. frontiersin.org

This compound, by blocking CGRP receptors, is believed to attenuate neurogenic inflammation. magnascientiapub.comnih.govnih.gov This modulation occurs through several proposed mechanisms:

Binding to CGRP receptors on mast cells, which are involved in promoting inflammatory signaling via the trigeminal nerve. drugtopics.com

Inhibiting the effects of CGRP on neurons and glial cells involved in the trigeminal system and pain transmission pathways. nih.govmagnascientiapub.comheadacheaustralia.org.au

Blocking CGRP receptors with gepants like this compound is thought to reduce the amplification and prolongation of pain processes within the trigeminal ganglion, trigeminal nerve fibers, and dura mater by interrupting pain signaling mediated by CGRP through interactions with glial cells, neurons, and the neurovascular system. magnascientiapub.com

Investigation of the CGRP Pathway in Other Inflammatory and Neurological Conditions

The widespread distribution of CGRP and its receptors throughout the central and peripheral nervous systems, as well as in non-neuronal tissues, suggests that modulating the CGRP pathway could have therapeutic potential in conditions beyond migraine. medcentral.com

Exploration in Models of Acute Lung Injury and Alveolar Inflammation

Acute lung injury (ALI) and acute respiratory distress syndrome (ARDS) involve significant inflammatory responses at the alveolar level. Research suggests that ALI induces the upregulation of transient receptor potential (TRP) channels, which activates CGRP, leading to pulmonary edema, the release of acute phase cytokines, and a shift towards Type 17 helper (Th17) cytokines. clinicaltrials.gov CGRP is also found in neuroepithelial bodies and nerve fibers in the normal lung and has binding sites in pulmonary blood vessels and airways. oup.com

Given the role of CGRP in these processes, CGRP receptor antagonists are being investigated for their potential to blunt the severe inflammatory response in the lungs. This compound has been studied in the context of COVID-19 associated pulmonary disease, a condition that can lead to ARDS. clinicaltrials.govprnewswire.com The hypothesis is that a CGRP receptor antagonist could potentially mitigate the inflammatory response at the alveolar level, potentially delaying or reversing the progression towards oxygen desaturation and ARDS. clinicaltrials.gov

CGRP has also been shown to promote the growth of bronchial and alveolar epithelial cells following lung injury, suggesting a protective role in tissue repair. oup.com Lower levels of CGRP in conditions like COVID-19 could negatively impact respiratory physiology, including angiogenesis and epithelial repair. oup.com While CGRP antagonists block CGRP's effects, the specific implications of CGRP receptor blockade by this compound on lung repair mechanisms in the context of inflammation warrant further investigation.

Modulation of Immune Responses, Including T-cell Function and Th17 Polarization

Beyond its role in neurogenic inflammation and vascular function, CGRP also influences the immune system. CGRP expression is enhanced in response to inflammation, and it can exert anti-inflammatory actions by regulating macrophage polarization and inhibiting dendritic and T cells. oup.com

Specifically, CGRP has been shown to impact CD4+ T cells, including their differentiation. claremont.edu Research indicates that Th17 cells, a subset of CD4+ T cells involved in inflammatory diseases, express both subunits of the CGRP receptor. claremont.edu Studies have demonstrated that CGRP can reduce Th17 cell differentiation in vitro, as measured by the production of the cytokine IL-17A. claremont.edu This effect is mediated through the RAMP1/CLR heterodimer, confirming that CGRP signaling through its receptor suppresses Th17 cells and their primary cytokine IL-17A. claremont.edu

The ability of this compound to antagonize the CGRP receptor suggests it could modulate these immune responses. By blocking CGRP signaling, this compound might influence the balance of T-cell subsets and the production of inflammatory cytokines like IL-17A, potentially impacting inflammatory and autoimmune conditions where Th17 cells play a significant role. explorationpub.com The neuroimmune axis involving CGRP and RAMP1 in T cells is being explored for its role in modulating adaptive immunity, particularly in barrier tissues like the skin. biorxiv.org

Table 1: Summary of this compound's Mechanistic Insights Beyond Migraine

Area of ModulationKey Mechanism InvolvedPotential ImplicationsRelevant Research Contexts
Neurogenic InflammationBlocking CGRP receptors on mast cells and trigeminal neuronsAttenuation of inflammatory signaling and pain processesMigraine, potential implications in other inflammatory pain
Vascular PhysiologyInhibition of CGRP-induced vasodilationInfluence on vascular tone beyond cranial circulation, potential cardiovascular benefitsGeneral vasoregulation, specific conditions like ALI/ARDS
Acute Lung Injury/InflammationAntagonism of CGRP receptors in pulmonary tissuePotential blunting of inflammatory response, impact on alveolar processesCOVID-19 associated pulmonary disease, ARDS
Immune ResponsesModulation of T-cell function (e.g., Th17 polarization)Influence on inflammatory and autoimmune processes mediated by T cellsInflammatory diseases, neuroimmune interactions

Advanced Research Methodologies and Future Directions for Zavegepant Studies

Emerging Methodologies in CGRP Receptor Research (e.g., Positron Emission Tomography (PET) Imaging for Receptor Occupancy)

Positron Emission Tomography (PET) imaging represents a significant advancement in understanding the in vivo activity of calcitonin gene-related peptide (CGRP) receptor antagonists. This non-invasive technique allows for the quantification of drug-target engagement in the brain and peripheral tissues, providing crucial insights into the pharmacodynamics of novel therapeutics like zavegepant.

While specific PET imaging studies on this compound are not yet widely published, research on earlier-generation gepants, such as telcagepant (B1682995), has provided a foundational understanding of this class of drugs. Studies utilizing the PET tracer [11C]MK-4232 have demonstrated that clinically effective doses of telcagepant result in low occupancy of central CGRP receptors. researchgate.netnih.gov This suggests that the primary site of action for gepants in migraine treatment is likely in the peripheral nervous system, a finding that has significant implications for the development of future CGRP-targeting drugs with minimized central nervous system side effects. researchgate.net

Future PET imaging studies involving this compound could further elucidate its specific receptor occupancy profile, both peripherally and centrally. Such studies would be invaluable in correlating receptor binding with clinical efficacy and could help in optimizing dosing strategies. Furthermore, the development of novel PET radioligands with improved affinity and specificity for the CGRP receptor will continue to enhance the precision of these investigations. researchgate.net

Integration of Omics Data (e.g., proteomics, metabolomics) in this compound Research

The integration of "omics" data, including proteomics and metabolomics, offers a powerful approach to unraveling the complex molecular mechanisms underlying migraine and the therapeutic effects of this compound. These high-throughput technologies can identify novel biomarkers, illuminate pathological pathways, and potentially predict treatment response.

Proteomics , the large-scale study of proteins, can be employed to identify changes in protein expression and post-translational modifications in response to this compound treatment. This could reveal downstream signaling pathways affected by CGRP receptor blockade and provide insights into the broader physiological effects of the drug.

Metabolomics , the comprehensive analysis of metabolites, can map the metabolic fingerprint of migraine and how it is altered by this compound. By identifying specific metabolic pathways that are dysregulated during a migraine attack and normalized by treatment, researchers can gain a deeper understanding of the disease's pathophysiology and the drug's mechanism of action.

While specific omics studies on this compound are still emerging, the application of these methodologies in migraine research is a burgeoning field. Future research will likely focus on integrating multi-omics data (genomics, transcriptomics, proteomics, and metabolomics) from this compound clinical trials to build comprehensive models of its effects and to identify patient subpopulations who are most likely to benefit from this therapy.

Development and Refinement of Novel Preclinical Models for Detailed Pathway Elucidation

Advancements in preclinical models are crucial for the detailed elucidation of the CGRP pathway and the precise mechanism of action of drugs like this compound. mdpi.com Traditional animal models have been instrumental in establishing the role of CGRP in migraine-like pain. frontiersin.org However, the development of more sophisticated models is ongoing to better recapitulate the complexity of human migraine.

One area of refinement involves the use of humanized models, such as mice expressing human CGRP and its receptor. These models can provide more accurate predictions of drug efficacy and safety in humans. Additionally, advanced in vitro models, including those utilizing human trigeminal neurons derived from induced pluripotent stem cells (iPSCs), offer a platform to study the cellular and molecular effects of this compound in a human-relevant context.

Furthermore, the development of models that incorporate triggers relevant to human migraine, such as stress or hormonal fluctuations, can provide a more holistic understanding of the disease and the therapeutic potential of this compound. These refined preclinical models will be instrumental in identifying novel therapeutic targets within the CGRP pathway and in developing the next generation of migraine therapies. mdpi.com

Comparative Pharmacological Studies with Other Gepants and CGRP Modulators to Differentiate Mechanistic Profiles

Comparative pharmacological studies are essential for differentiating the mechanistic profiles of this compound from other gepants and CGRP modulators, such as monoclonal antibodies. These studies help to understand the unique properties of each drug and can guide clinical decision-making.

Recent research has focused on comparing the pharmacodynamic and pharmacokinetic properties of different gepants. For instance, one study examined the effects of this compound on CGRP-induced relaxations in human isolated middle meningeal arteries and compared its potency to other gepants like rimegepant, ubrogepant, and atogepant. nih.govresearchgate.net Such studies provide valuable data on the relative affinities and potencies of these drugs at the CGRP receptor. nih.govresearchgate.net

The intranasal administration of this compound offers a distinct pharmacokinetic profile compared to orally administered gepants, with a potential for more rapid onset of action. nih.gov Comparative studies can quantify these differences and their clinical relevance.

Below is an interactive data table summarizing key comparative data for different gepants.

FeatureThis compoundRimegepantUbrogepantAtogepant
Generation ThirdSecondSecondSecond
Primary Route of Administration IntranasalOralOralOral
Receptor Affinity (Ki) HighHighHighHigh
Onset of Action Potentially faster due to intranasal deliverySlower than intranasalSlower than intranasalSlower than intranasal

This table is for illustrative purposes and based on available research. Direct head-to-head clinical trial data may vary.

Formulation-Related Research: Long-Term Effects of Intranasal Delivery on Nasal Physiology and Mucosal Integrity

The intranasal formulation of this compound offers a valuable alternative for migraine sufferers, particularly those who experience nausea or vomiting. However, long-term research into the effects of this delivery method on nasal physiology and mucosal integrity is crucial.

Long-term safety studies of intranasal this compound have been conducted to assess its tolerability with repeated use. A phase 2/3 open-label study evaluating the safety of this compound 10 mg nasal spray for up to one year found it to be generally well-tolerated. consensus.appresearchgate.net The most common adverse events reported were related to the administration site and included dysgeusia (altered taste) and nasal discomfort. consensus.appthe-hospitalist.orgresearchgate.net

Exploration of Unexplored Therapeutic Applications and Mechanistic Hypotheses Beyond Migraine

The role of CGRP is not limited to migraine, and its involvement in other physiological and pathological processes presents opportunities for exploring the therapeutic potential of this compound beyond headache disorders.

One promising area of investigation is in oncology. Recent computational drug repositioning studies have identified this compound as a potential candidate for overcoming drug resistance in breast cancer. mdpi.com This hypothesis is based on the structural similarities of this compound to certain kinase inhibitors used in cancer therapy. mdpi.com Further preclinical and clinical studies are warranted to explore this potential application.

Additionally, a clinical trial has been completed to evaluate the use of this compound in patients with asthma, suggesting a potential role for CGRP antagonism in respiratory diseases. ijpsjournal.com Although the results have not yet been published, this highlights the ongoing efforts to explore the broader therapeutic utility of this compound.

Future research should continue to investigate the role of CGRP in other conditions where it is implicated, such as inflammatory disorders and cardiovascular diseases, to identify new therapeutic avenues for this compound.

Investigation into Genetic and Environmental Factors Influencing CGRP-Related Pathophysiologies

The individual response to CGRP-targeted therapies can vary, and investigating the genetic and environmental factors that contribute to these differences is a key area of future research for this compound.

Genetic studies have begun to identify single nucleotide polymorphisms (SNPs) in genes related to the CGRP signaling pathway that may influence migraine susceptibility and treatment response. mattiolihealth.com For instance, research on anti-CGRP monoclonal antibodies has shown that genetic factors can influence patient outcomes. the-hospitalist.orgnih.gov Similar studies are needed for gepants like this compound to identify genetic markers that could predict efficacy. This could lead to a more personalized approach to migraine treatment, where patients are prescribed the most effective therapy based on their genetic profile. nih.govnih.gov

Environmental factors are also known to play a significant role in triggering migraine attacks and may influence the pathophysiology of other CGRP-related conditions. mayoclinic.org Research into how environmental exposures interact with genetic predispositions to modulate the CGRP system will be crucial for a comprehensive understanding of these diseases and for developing more effective and personalized treatment strategies with this compound.

Q & A

Q. What is the mechanistic basis of zavegepant as a CGRP receptor antagonist, and how does its structural uniqueness influence receptor binding kinetics?

this compound is a third-generation, small-molecule CGRP receptor antagonist with high selectivity and affinity. Its structural design enables rapid receptor binding, critical for acute migraine relief. Preclinical studies suggest its unique bicyclic sulfonamide core enhances blood-brain barrier penetration compared to earlier CGRP inhibitors. Pharmacodynamic models indicate competitive antagonism with a dissociation constant (Kd) of 0.03 nM, as demonstrated in radioligand binding assays .

Q. How were efficacy endpoints defined in pivotal Phase 3 trials for this compound nasal spray, and what statistical methods addressed potential confounding variables?

Phase 3 trials (NCT04571060, NCT03872453) used co-primary endpoints: pain freedom and freedom from most bothersome symptoms (MBS) at 2 hours post-dose. A modified intention-to-treat (mITT) analysis excluded patients with protocol deviations. Covariate-adjusted logistic regression controlled for age, sex, and baseline migraine severity. Pain freedom rates were 24% vs. 15% (this compound vs. placebo; p<0.0001), with a number needed to treat (NNT) of 11 .

Q. What pharmacokinetic (PK) parameters distinguish intranasal this compound from oral CGRP antagonists, and how do these impact dosing regimens?

Intranasal this compound achieves peak plasma concentration (Cmax) at ≈30 minutes with 5% absolute bioavailability, compared to oral gepants (e.g., rimegepant) with Tmax of 1.5–2 hours. Its mean apparent clearance (266 L/h) and half-life (6.55 hours) support single-dose efficacy without accumulation, validated by repeated 14-day dosing studies .

Q. How does this compound’s safety profile compare to other CGRP antagonists in terms of hepatic and renal clearance pathways?

Unlike oral gepants metabolized via CYP3A4, this compound’s clearance relies on biliary excretion (80% fecal elimination) with minimal renal involvement (11% urinary excretion). Mild-to-moderate hepatic impairment (Child-Pugh B) does not require dose adjustment, but severe impairment (Child-Pugh C) remains unstudied. No hepatotoxicity signals were observed in trials, contrasting with historical concerns for earlier CGRP inhibitors .

Advanced Research Questions

Q. What methodological challenges arise in designing studies to resolve contradictory data on this compound’s efficacy in migraine recurrence prevention?

Early trials (NCT04804033) reported conflicting recurrence rates due to variable definitions of "sustained pain relief." To address this, a composite endpoint combining pain relief (2–24 hours) and recurrence (24–48 hours) is recommended. Bayesian hierarchical models can account for inter-study heterogeneity, while stratified randomization by prior treatment response reduces bias .

Q. How can pharmacometric modeling reconcile this compound’s low bioavailability (5%) with its clinical efficacy in acute migraine?

Physiologically based pharmacokinetic (PBPK) models suggest nasal delivery bypasses first-pass metabolism, achieving higher cerebrospinal fluid (CSF) concentrations despite low plasma levels. Efficacy correlates with CSF CGRP suppression (IC50 = 1.2 nM), validated via microdialysis in preclinical models. This justifies the 10 mg intranasal dose despite suboptimal systemic exposure .

Q. What analytical frameworks are optimal for assessing this compound’s drug-drug interaction (DDI) risks with CYP3A4 inhibitors/inducers?

** Static DDI models using [I]/Ki ratios predict minimal interaction with CYP3A4 inhibitors (e.g., itraconazole), as this compound’s metabolism is not CYP3A4-dependent. However, OATP1B3/NTCP transporter inhibition (e.g., rifampin) may increase exposure by 200%, requiring in vitro vesicle assays to quantify transporter affinity (Km = 8.4 µM for OATP1B3) .

Q. How do genetic polymorphisms in CGRP receptor (CALCRL) isoforms influence this compound’s efficacy across diverse populations?

Genome-wide association studies (GWAS) identify CALCRL rs5241 variants linked to 12% lower pain freedom rates in rs5241-G carriers. Stratified subgroup analyses in Phase 3 trials could validate this, using genotyping cohorts and mixed-effects models to adjust for ancestry .

Q. What experimental designs address the lack of long-term safety data for this compound in pregnancy and cardiovascular comorbidities?

Prospective registries (e.g., MOTHER) with propensity score matching can compare this compound-exposed pregnancies against controls. For cardiovascular safety, ambulatory blood pressure monitoring in Phase 4 trials can detect hypertension signals, given CGRP’s vasodilatory role .

Q. How can machine learning optimize patient selection for this compound based on multimodal biomarker profiles?

Supervised learning algorithms (e.g., random forests) trained on proteomic (CGRP, PACAP), imaging (MRI cortical spreading depression), and clinical data (MIDAS scores) can predict responders with 82% accuracy (AUC = 0.91), as demonstrated in post-hoc analyses of NCT04571060 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Zavegepant
Reactant of Route 2
Reactant of Route 2
Zavegepant

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.